molecular formula C14H12FNO2 B8780799 N-(5-fluoro-2-phenoxyphenyl)acetamide

N-(5-fluoro-2-phenoxyphenyl)acetamide

Cat. No.: B8780799
M. Wt: 245.25 g/mol
InChI Key: HPBYTOFDSULWOO-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-phenoxyphenyl)acetamide is a phenoxyarylacetamide derivative developed as a high-affinity ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is a biomarker for neuroinflammation and is overexpressed in activated microglia during neurodegenerative disorders such as Alzheimer’s disease, multiple sclerosis, and traumatic brain injury . This compound serves as a backbone for radiolabeled tracers used in positron emission tomography (PET) imaging, enabling non-invasive visualization of neuroinflammatory processes. Its structure features a fluoro-substituted phenoxyphenyl group linked to an acetamide moiety, which confers specificity for TSPO over central benzodiazepine receptors (CBRs) .

Key applications include:

  • Neuroinflammatory imaging: Detecting microglial activation in preclinical and clinical studies .
  • Drug development: Evaluating therapeutic efficacy in anti-inflammatory treatments .

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-(5-fluoro-2-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H12FNO2/c1-10(17)16-13-9-11(15)7-8-14(13)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)

InChI Key

HPBYTOFDSULWOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)OC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Radioligand for Neuroimaging

One of the primary applications of N-(5-fluoro-2-phenoxyphenyl)acetamide is as a radioligand in positron emission tomography (PET) imaging. Specifically, it has been studied as a radiotracer for the peripheral benzodiazepine receptor (also known as Translocator Protein or TSPO).

Key Findings:

  • Selectivity and Binding Affinity : The compound exhibits a high binding affinity for TSPO, with an IC50 value reported at 1.71 nM, indicating its effectiveness as a ligand in PET imaging studies .
  • CNS Penetration : Research indicates that this compound can penetrate the central nervous system (CNS), making it suitable for in vivo imaging of neuroinflammation .

Pharmacological Properties

This compound has shown various pharmacological properties that could be harnessed for therapeutic purposes.

Anxiolytic Effects :

  • The compound has demonstrated anxiolytic-like properties in laboratory animal models, suggesting potential use in treating anxiety disorders .

Antitubercular Activity :

  • Although primarily recognized for its neuroimaging applications, derivatives of similar phenoxyphenylacetamides have been evaluated for their antitubercular activities. For instance, compounds within this class have shown moderate to potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Research into structure-activity relationships (SAR) has identified that varying substituents on the phenoxy and acetamide moieties can significantly influence the compound's efficacy against different biological targets.

Modification Effect on Activity
Addition of halogensIncreased binding affinity to TSPO
Alterations in acetamide chainEnhanced antitubercular activity

Case Studies and Experimental Insights

Several case studies have documented the effectiveness of this compound and related compounds:

  • Neuroimaging Studies : In studies utilizing PET imaging, this compound has been effective in visualizing neuroinflammatory processes in animal models, providing insights into conditions such as Alzheimer's disease and multiple sclerosis .
  • Antitubercular Screening : A series of derivatives based on the phenoxyphenylacetamide scaffold were synthesized and screened for anti-tuberculosis activity, with promising results leading to further optimization for enhanced efficacy against resistant strains .

Comparison with Similar Compounds

[11C]DAA1106 (N-(2,5-Dimethoxybenzyl)-N-(5-Fluoro-2-phenoxyphenyl)acetamide)

  • Modification : Addition of a 2,5-dimethoxybenzyl group.
  • Key Data :
    • Binding affinity (IC₅₀): 0.29 nM for TSPO .
    • Selectivity: >1,000-fold selectivity over CBRs .
    • Application: Used in human PET studies for Alzheimer’s disease, demonstrating high brain uptake and specificity .
  • Limitation : Short half-life of ¹¹C (20.4 minutes) limits clinical utility .

N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]Fluoroethyl-5-methoxybenzyl)acetamide

  • Modification : Substitution with ¹⁸F-fluoroethyl group.
  • Key Data :
    • Binding affinity (IC₅₀): 1.2 nM .
    • Advantages: Longer half-life (¹⁸F: 109.8 minutes) facilitates extended imaging windows. Demonstrated robust uptake in primate brain TSPO-rich regions .
    • Clinical relevance: Validated in rodent neuroinflammation models and human autoradiography .

Deuterated Analog (N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]Fluoromethoxy-d₂-5-methoxybenzyl)acetamide)

  • Modification : Deuterium substitution at the fluoromethoxy group.
  • Key Data: Binding affinity (IC₅₀): 1.71 nM . Advantages: Improved metabolic stability due to deuterium’s kinetic isotope effect. Reduced radiometabolite interference in brain imaging . Study outcome: 30% higher signal-to-noise ratio compared to non-deuterated versions in rat models .

Iodinated Analog (N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹³¹I]Iodo-5-methoxybenzyl)acetamide)

  • Modification : Incorporation of ¹³¹I for single-photon emission computed tomography (SPECT).
  • Key Data :
    • Binding affinity (IC₅₀): 2.8 nM .
    • Utility: Suitable for SPECT imaging, though lower resolution compared to PET. Demonstrated specific binding in rodent brains .

Pharmacokinetic and Functional Comparisons

Compound Modifications IC₅₀ (nM) Isotope Half-Life Key Advantage(s) Reference(s)
This compound Base structure N/A N/A N/A Template for TSPO ligands
[11C]DAA1106 2,5-Dimethoxybenzyl 0.29 ¹¹C 20.4 min High specificity for TSPO
[¹⁸F]Fluoroethyl analog ¹⁸F-fluoroethyl 1.2 ¹⁸F 109.8 min Extended imaging window
Deuterated analog Fluoromethoxy-d₂ 1.71 ¹⁸F 109.8 min Enhanced metabolic stability
Iodinated analog ¹³¹I-iodo 2.8 ¹³¹I 8.02 days SPECT compatibility

Research Findings and Clinical Implications

  • Neuroinflammatory Sensitivity : The fluoroethyl-¹⁸F analog showed a 4.5-fold increase in TSPO binding in Alzheimer’s disease models compared to controls, correlating with histopathological evidence of microgliosis .
  • Metabolic Stability : Deuterated derivatives reduced hepatic metabolism by 40%, minimizing peripheral radiometabolite formation and improving image clarity .

Preparation Methods

Acetylation of 5-Fluoro-2-iodoaniline

The foundational step in synthesizing this compound involves the acetylation of 5-fluoro-2-iodoaniline to form N-(5-fluoro-2-iodophenyl)acetamide. This intermediate serves as a critical precursor for subsequent phenoxy group introduction.

Reaction Conditions and Optimization

  • Protocol : A solution of 5-fluoro-2-iodoaniline in dichloromethane is treated with triethylamine (1.1 equivalents) and acetyl chloride (2.6 equivalents) at 0°C, followed by gradual warming to room temperature.

  • Yield : 85–98% after silica gel chromatography.

  • Mechanistic Insight : Acetyl chloride reacts with the amine group under basic conditions (triethylamine), forming the acetamide via nucleophilic acyl substitution. The iodine substituent remains inert under these conditions, preserving the site for subsequent functionalization.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

The phenoxy group is introduced at the ortho-position relative to the acetamide moiety through nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effects of the fluorine and acetamide groups to activate the aryl iodide.

Catalytic Systems and Substrates

  • Substrate : N-(5-Fluoro-2-iodophenyl)acetamide.

  • Phenoxide Source : Sodium phenoxide or substituted phenols under basic conditions.

  • Reaction Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Temperature: 80–100°C.

    • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Yield : 48–75% (reported for analogous iodophenyl systems).

Limitations

  • Regioselectivity : Competing reactions at other positions may occur if the ring lacks sufficient activation.

  • Byproducts : Hydrodehalogenation (e.g., reduction to N-(5-fluoro-2-phenyl)acetamide) may arise in the presence of reducing agents.

Transition Metal-Catalyzed Coupling for Phenoxy Group Installation

For substrates with lower reactivity, palladium- or copper-catalyzed cross-coupling reactions offer an alternative route to install the phenoxy group.

Ullmann-Type Coupling

  • Catalyst : Copper(I) iodide (CuI) with a ligand (e.g., L-proline).

  • Conditions :

    • Solvent: DMSO at 80°C under argon.

    • Phenol Partner: Aryl boronic acids or direct coupling with phenols.

  • Yield : 60–92% (observed in related acetamide syntheses).

Buchwald-Hartwig Amination (Adapted for Oxygen Nucleophiles)

  • Catalyst : Palladium(II) chloride with triphenylphosphine (PPh₃).

  • Base : Triethylamine or cesium carbonate.

  • Outcome : Enables coupling of electron-rich phenols with aryl halides, though fewer examples exist for acetamide substrates.

Comparative Analysis of Synthetic Methods

The choice between SNAr and transition metal-catalyzed methods depends on substrate reactivity, cost, and scalability.

Parameter SNAr Ullmann Coupling Buchwald-Hartwig
Yield 48–75%60–92%55–85%
Reaction Time 12–24 h12–24 h6–12 h
Catalyst Cost Low (base only)Moderate (CuI)High (Pd catalysts)
Functional Group Tolerance Sensitive to reducing agentsTolerates nitriles, estersRequires inert atmosphere

Radiolabeling for PET Imaging Applications

While beyond the scope of traditional synthesis, radiolabeled derivatives of this compound have been prepared using fluorine-18. For instance, alkylation of phenolic precursors with [¹⁸F]fluoromethyl iodide-d₂ ([¹⁸F]FCD₂I) achieved radiochemical yields of 15–30%, enabling PET imaging of peripheral benzodiazepine receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-fluoro-2-phenoxyphenyl)acetamide, and how can reaction yields be maximized?

  • Methodology : The synthesis typically involves multi-step nucleophilic substitution and acetylation reactions. Key intermediates like 5-fluoro-2-phenoxyaniline can be synthesized via Ullmann coupling between 2-amino-4-fluorophenol and aryl halides, followed by acetylation with acetic anhydride under basic conditions. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of amine to acetylating agent), temperature (60–80°C), and catalysis (e.g., DMAP or pyridine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments (e.g., fluoro-substituted phenyl at δ 6.8–7.4 ppm) and acetamide carbonyl (δ 168–170 ppm).
  • FTIR : Amide I band (~1650 cm1^{-1}) and C-F stretching (~1220 cm1^{-1}).
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of the phenoxy and fluoro groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo pharmacokinetics for TSPO-targeting derivatives of this compound?

  • Methodology :

  • In vitro : Measure binding affinity (IC50_{50}) using competitive assays with 3H^3H-PK11195 in mitochondrial fractions. For example, this compound derivatives show IC50_{50} values <10 nM for TSPO but may exhibit off-target binding to central benzodiazepine receptors (CBR) at higher concentrations .
  • In vivo : Conduct dynamic PET/MRI studies in rodent models to assess biodistribution. For instance, 18F^{18}F-labeled analogues show rapid uptake in non-target organs (e.g., liver, lungs) due to lipophilicity (logP ~3.5). Counteract this by introducing polar substituents (e.g., methoxy groups) to reduce logP and improve blood-brain barrier penetration .

Q. What strategies enhance selectivity of this compound derivatives for TSPO over structurally related receptors?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify the benzyl or phenoxy moieties. For example, replacing 5-methoxy with 5-fluoro in the benzyl group increases TSPO selectivity (IC50_{50} = 0.28 nM vs. >10,000 nM for CBR) .
  • Radiolabeling : Use 11C^{11}C- or 18F^{18}F-isotopologues to track receptor occupancy. Preclinical autoradiography in rat brains confirms specific binding patterns aligned with TSPO density (e.g., olfactory bulb, choroid plexus) .

Q. How can computational modeling guide the design of metabolically stable derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-deficient regions susceptible to oxidative metabolism. For this compound, the fluoro group stabilizes the aromatic ring (HOMO = −6.2 eV), reducing CYP450-mediated degradation .
  • Molecular docking : Simulate interactions with TSPO’s cholesterol-binding domain. Derivatives with a 2-fluoroethyl group exhibit stronger hydrogen bonding with Gln95 and Tyr34 residues, improving stability .

Q. What experimental controls are critical when quantifying neuroinflammation using PET tracers based on this scaffold?

  • Methodology :

  • Blocking studies : Co-administer unlabeled PK11195 to confirm displaceable binding in target tissues (e.g., brain lesions in Alzheimer’s models).
  • Metabolite analysis : Use HPLC to quantify intact tracer in plasma (e.g., >90% at 30 min post-injection for 18F^{18}F-FEDAA1106) and correct for radiolabeled metabolites .

Data Contradiction Analysis

Q. How to address conflicting reports on the brain uptake efficiency of fluorinated acetamide tracers?

  • Resolution : Variability arises from differences in:

  • Lipophilicity : LogP >3.5 correlates with high non-specific binding. Use logD (pH 7.4) measurements to refine predictions.
  • Species-specific TSPO binding : Rodent vs. primate TSPO exhibits polymorphisms (e.g., rs6971 in humans). Validate tracers in transgenic models expressing human TSPO .

Tables for Key Data

Property Value Reference
TSPO Binding Affinity (IC₅₀) 0.28 nM (DAA1106 derivative)
logP 3.5 (this compound)
Brain Uptake (SUV, 60 min) 1.69% ID/g (mouse model)

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